molecular formula C2H6S<br>(CH3)2S<br>CH3SCH3<br>C2H6S B042239 Dimethyl sulfide CAS No. 75-18-3

Dimethyl sulfide

Cat. No.: B042239
CAS No.: 75-18-3
M. Wt: 62.14 g/mol
InChI Key: QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Description

Dimethyl sulfide, also known as methylthiomethane, is an organosulfur compound with the chemical formula (CH₃)₂S. It is the simplest thioether and is characterized by its distinctive, disagreeable odor, often described as cabbage-like or sulfurous. This compound is a flammable liquid that boils at approximately 37°C (99°F). It is naturally produced by the bacterial metabolism of methanethiol and is a breakdown product of dimethylsulfoniopropionate, a major secondary metabolite in some marine algae .

Mechanism of Action

Target of Action

Dimethyl sulfide (DMS) is an organosulfur compound with the formula (CH3)2S . It is the simplest thioether and has a characteristic disagreeable odor .

Mode of Action

It is known that dms originates primarily from dimethylsulfoniopropionate (dmsp), a major secondary metabolite in some marine algae . DMS is also produced naturally by bacterial transformation of dimethyl sulfoxide (DMSO) waste that is disposed of into sewers .

Biochemical Pathways

DMS is involved in a complex set of biochemical pathways. It is the most abundant biological sulfur compound emitted to the atmosphere . Emission occurs over the oceans by phytoplankton . DMS is oxidized in the marine atmosphere to various sulfur-containing compounds, such as sulfur dioxide, dimethyl sulfoxide (DMSO), dimethyl sulfone, methanesulfonic acid, and sulfuric acid . Among these compounds, sulfuric acid has the potential to create new aerosols which act as cloud condensation nuclei .

Pharmacokinetics

It is known that dms is a volatile compound that can be readily emitted into the atmosphere . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMS.

Action Environment

The action of DMS is influenced by various environmental factors. Temperature and dissolved silica index (DSI) were found to be key environmental determinants for DMS distribution . DMS is produced in large amounts by living systems, particularly in marine environments . It is also influenced by bacterial transformation of DMSO waste that is disposed of into sewers .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfide originates primarily from dimethylsulfoniopropionate (DMSP), a major secondary metabolite in some marine algae . DMS is the most abundant biological sulfur compound emitted to the atmosphere . Emission occurs over the oceans by phytoplankton . DMS is also produced naturally by bacterial transformation of dimethyl sulfoxide (DMSO) waste that is disposed of into sewers, where it can cause environmental odor problems .

Cellular Effects

This compound may have anti-inflammatory, antioxidant and analgesic activities . This compound also readily penetrates cellular membranes . The membrane-penetrating ability of this compound may enhance diffusion of other substances through the skin .

Molecular Mechanism

This compound is oxidized in the marine atmosphere to various sulfur-containing compounds, such as sulfur dioxide, dimethyl sulfoxide (DMSO), dimethyl sulfone, methanesulfonic acid and sulfuric acid . Among these compounds, sulfuric acid has the potential to create new aerosols which act as cloud condensation nuclei .

Temporal Effects in Laboratory Settings

In a study conducted in the Northwest Pacific Ocean, time-integrated DMS concentrations showed an inverse relationship of −0.21 ± 0.02 nmol DMS nmol −1 H + across the gradient of H + concentration of 8.8–23.3 nmol l −1, equivalent to a range of pCO 2 of 400–1,252 atm .

Dosage Effects in Animal Models

In a mouse model of acute stress, the DMTS treatment increased the number of highly active periods and decreased immobility time in the forced swim test in wild-type animals, but had no effect on the Trpa1 knockout mice .

Metabolic Pathways

This compound is a breakdown product of dimethylsulfoniopropionate (DMSP), and is also produced by the bacterial metabolism of methanethiol . DMS originates primarily from DMSP, a major secondary metabolite in some marine algae .

Transport and Distribution

This compound is the most abundant form of volatile sulfur in Earth’s oceans, and is mainly produced by the enzymatic cleavage of dimethylsulfoniopropionate (DMSP) . DMS and DMSP play important roles in driving the global sulfur cycle and may affect climate .

Subcellular Localization

The intracellular location of a key sulfur compound, dimethylsulfoniopropionate, was identified in microalgae . This study provides an unprecedented methodology to label, retain, and image small diffusible molecules, which can be transposable to other symbiotic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfide can be synthesized through the reaction of dimethyl disulfide with methanol in the presence of a solid catalyst, such as aluminum γ-oxide. The yield of this compound increases with higher temperatures, longer contact times, and higher methanol content in the reaction mixture. Optimal conditions include temperatures between 350-400°C and a molar ratio of methanol to dimethyl disulfide of 2.0-2.5, resulting in a yield of up to 95% .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the kraft pulping process, where it is emitted during the delignification of wood. Additionally, it can be produced by the catalytic oxidation of dimethyl sulfoxide with oxygen or nitrogen dioxide .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitrogen dioxide. The reactions typically occur under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as halogens or other nucleophiles under basic conditions.

Major Products:

    Oxidation: The primary products are dimethyl sulfoxide and dimethyl sulfone.

    Substitution: The products depend on the specific nucleophile used in the reaction.

Comparison with Similar Compounds

Dimethyl sulfide is often compared with other sulfur-containing compounds such as:

Uniqueness: this compound is unique due to its role in the global sulfur cycle and its impact on atmospheric chemistry. Its ability to form aerosols that act as cloud condensation nuclei distinguishes it from other similar compounds .

Properties

IUPAC Name

methylsulfanylmethane
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3
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InChI Key

QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Canonical SMILES

CSC
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Molecular Formula

C2H6S, Array, CH3SCH3
Record name DIMETHYL SULFIDE
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DSSTOX Substance ID

DTXSID9026398
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Molecular Weight

62.14 g/mol
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Physical Description

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor.
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Boiling Point

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F
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Flash Point

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F
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Solubility

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85
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Vapor Density

2.14 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Mechanism of Action

A single ip injection of 275 mg of dimethyl sulfoxide (DMSO) to rats effectively uncouples oxidative phosphorylation in liver mitochondria during the period from 2 hr to 5 days postinjection. Higher doses of DMSO are inhibitory to mitochondrial respiration. DMSO has, however, no uncoupling action on oxidative phosphorylation in vitro. Dimethyl sulfide, a known metabolite of DMSO, brings about the uncoupling effect in vitro. The uncoupling of oxidative phosphorylation by normal mitochondria could also be achieved if these are preincubated with postmitochondrial liver supernatant derived from rat injected with DMSO, 2-24 hr prior to sacrifice. These results provide an explanation for the observed uncoupling effect exerted by DMSO in vivo.
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Impurities

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities.
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Color/Form

Colorless, volatile liquid

CAS No.

75-18-3, 31533-72-9
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Melting Point

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F
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Synthesis routes and methods I

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
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Type
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Reaction Step One
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Synthesis routes and methods II

Procedure details

To an ice bath cooled solution of (R)-(5-aminoindan-2-yl)-carbamic acid methyl ester (9.5 g, 46.1 mmol), ([α]D=−26.29° (c=9.87 mg/mL, DMSO); mp 144-145° C.) and pyridine (4.48 mL, 55.5 mmol) in 200 mL of methylene chloride is added 6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid chloride ( 80.5 mL of a 0.63 M solution in methylene chloride, 50.7 mmol). The reaction is stirred for 15 minutes at room temperature. The mixture is washed with 1N HCl, bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product is purified by crystallization from ethyl acetate/hexanes (1:2) to give (R)-6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid (2-methoxycarbonylaminoindan-5-yl)-amide as a crystalline solid, mp 112-114° C. [α]D=−12.85°, c=11.36 mg/mL DMS.
Quantity
9.5 g
Type
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Reaction Step One
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Reaction Step One
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4.48 mL
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200 mL
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6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid chloride
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl sulfide
Reactant of Route 2
Dimethyl sulfide
Reactant of Route 3
Dimethyl sulfide
Reactant of Route 4
Dimethyl sulfide
Reactant of Route 5
Reactant of Route 5
Dimethyl sulfide
Reactant of Route 6
Reactant of Route 6
Dimethyl sulfide

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